molecular formula C17H18F3N7O B12241046 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine

Cat. No.: B12241046
M. Wt: 393.4 g/mol
InChI Key: AUKXRNIUMXSEMO-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. The presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazinyl moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves multiple steps, typically starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrolidin-1-yl group is then introduced via nucleophilic substitution reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the pyrimidine and pyridazine rings allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the pyrrolidin-1-yl moiety. .

Scientific Research Applications

4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This modulation can lead to the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives, such as:

  • 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
  • 1,2,4-Triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties

Compared to these compounds, 4,6-Dimethyl-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrrolidin-1-yl group, which enhances its chemical stability and biological activity .

Properties

Molecular Formula

C17H18F3N7O

Molecular Weight

393.4 g/mol

IUPAC Name

6-[[1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18F3N7O/c1-10-7-11(2)22-16(21-10)26-6-5-12(8-26)9-28-14-4-3-13-23-24-15(17(18,19)20)27(13)25-14/h3-4,7,12H,5-6,8-9H2,1-2H3

InChI Key

AUKXRNIUMXSEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3)C

Origin of Product

United States

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